(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole
Description
Properties
IUPAC Name |
(2S)-2-benzyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-2-6-12(7-3-1)10-13-11-18-14-8-4-5-9-15(14)19-16(18)17-13/h1-9,13H,10-11H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOVGGRICFJFEJ-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C2N1C3=CC=CC=C3S2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C2N1C3=CC=CC=C3S2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Imidazo-Thiazole Core Formation
The imidazo[2,1-b]thiazole scaffold is typically constructed via cyclocondensation or annulation reactions. A pivotal method involves the reaction of 2-aminobenzothiazoles with α-haloketones or α-bromoacetophenones under basic conditions. For example, Prakash et al. demonstrated that treating 2-amino-6-methoxybenzothiazole with 2-bromo-4'-nitroacetophenone in n-butanol with sodium bicarbonate at 110–115°C yields the imidazo-thiazole core in 68–72% yield .
Key variables influencing this step include:
-
Solvent polarity : Protic solvents like n-butanol enhance nucleophilic substitution rates.
-
Base selection : Carbonate salts (e.g., NaHCO₃) neutralize HBr byproducts, shifting equilibrium toward product formation .
-
Temperature : Reflux conditions (105–115°C) are critical for complete cyclization .
Stereoselective Introduction of the Benzyl Group
The (S)-configuration at the C2 position is achieved through chiral auxiliary-mediated synthesis or asymmetric catalysis. A 2022 protocol from JKU ePUB describes the use of (S)-3-amino-1-propanol as a chiral building block. Reacting 2-chlorobenzothiazole with (S)-3-amino-1-propanol in chlorobenzene at 130°C forms a diastereomerically enriched intermediate, which undergoes mesylation and cyclization with triethylamine to yield the target compound in 53% yield (91% ee) .
Table 1 : Optimization of Benzylation Conditions
| Parameter | Condition | Yield (%) | ee (%) | Source |
|---|---|---|---|---|
| Solvent | Chlorobenzene | 91 | N/A | |
| Temperature | 130°C | 91 | N/A | |
| Mesylation agent | MsCl/Et₃N (0°C) | 53 | 91 |
Alternative Pathways via Domino Reactions
Castagnolo’s domino alkylation-cyclization strategy, originally developed for 2-aminothiazoles, has been adapted for imidazo-thiazoles. Propargyl bromide derivatives react with thiourea analogs in DMF under microwave irradiation (130°C, 10 min) to form the bicyclic system in ≤75% yield . While this method reduces step count, stereocontrol remains challenging, requiring post-synthesis chiral resolution.
Post-Cyclization Functionalization
Late-stage modifications enable diversification of the benzyl substituent. Patent EP3150612A1 discloses a Pd-catalyzed Suzuki coupling protocol where brominated imidazo-thiazoles react with benzylboronic acids in the presence of K₂CO₃ and TBAB, achieving 60–85% yields . However, racemization at C2 necessitates stringent temperature control (<50°C) .
Industrial-Scale Considerations
For kilogram-scale production, the JKU ePUB method proves most viable due to:
-
Low-cost reagents : Chlorobenzene and MsCl are economical at scale.
-
Minimal purification : Crystallization-driven isolation reduces chromatography needs.
Challenges persist in waste management (HBr neutralization) and solvent recovery, with recent advances proposing switchable polarity solvents to address these issues .
Analytical Characterization
Critical quality attributes are verified via:
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
While direct synthesis methods for (S)-2-benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole are not explicitly detailed in the literature, its derivatives are synthesized via:
-
Cyclocondensation : Propargylamines react with aryl isothiocyanates in the presence of Cu(II) catalysts and hypervalent iodine reagents (e.g., PIDA) to form benzimidazothiazoline scaffolds .
-
Functionalization of Imidazo[2,1-b]thiazoles : Ethyl esters of imidazo[2,1-b]thiazoles undergo hydrolysis to hydrazides, which further react with cyclic ketones or thiols to form acyl-hydrazones or spirothiazolidinones .
2.1. Oxidation of the Dihydrothiazole Ring
The dihydrothiazole moiety (C2–C3 single bond) can undergo dehydrogenation to form an aromatic thiazole system. This is typically achieved using oxidizing agents like DDQ or MnO₂:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | DDQ, CH₂Cl₂, rt | Aromatic thiazole derivative | ~75% (analog) |
2.2. Functionalization at the Benzyl Position
The benzyl group at C2 is susceptible to:
-
Hydrogenolysis : Pd/C-mediated cleavage under H₂ to yield 2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole.
-
Electrophilic Substitution : Nitration or halogenation at the benzyl aryl ring under standard conditions (e.g., HNO₃/H₂SO₄ for nitration) .
Reactivity of the Imidazole Moiety
The benzoimidazole ring participates in:
-
N-Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides in the presence of bases like DBU .
-
Spirocyclization : With 1,4-dithiane-2,5-diol under basic conditions to form spirothiolane derivatives :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1,4-Dithiane-2,5-diol, DBU, THF | RT, 2 hr | Spiro[benzoimidazothiazole-thiolan] | 50–57% |
Derivatization via Hydrazide Intermediates
The compound’s ester derivatives (e.g., ethyl acetates) are hydrolyzed to hydrazides, enabling further reactions:
| Step | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Hydrolysis | NH₂NH₂, EtOH | Hydrazide | Precursor for acyl-hydrazones | |
| Cyclization | Mercaptoacetic acid, benzene | Spirothiazolidinones | Antitubercular agents |
Stereochemical Considerations
The (S)-configuration at C2 influences regioselectivity in reactions. For example:
-
Diastereomeric Control : In spirocyclization, the stereochemistry at C2′ and C4′ is retained, as confirmed by X-ray crystallography .
Biological Activity-Driven Modifications
Derivatives of this scaffold are optimized for pharmacological profiles:
-
Antitubercular Activity : Piperazine-linked triazole derivatives show IC₅₀ values as low as 2.03 μM against M. tuberculosis H37Ra .
-
Anticancer Potential : Spirothiazolidinones exhibit cytotoxicity via inhibition of tubulin polymerization (IC₅₀ ~50 μg/mL) .
Stability and Degradation
-
Acidic Conditions : Protonation of the imidazole nitrogen leads to ring-opening, forming benzothiazole-amine intermediates .
-
Basic Conditions : DBU or Et₃N induces isomerization or retro-Michael reactions in related compounds .
Comparative Reactivity Table
Scientific Research Applications
Anticancer Activity
Research indicates that (S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis through mechanisms such as:
- Disruption of mitochondrial membrane potential.
- Activation of caspases involved in the apoptotic pathway.
Antimicrobial Properties
This compound also demonstrates notable antimicrobial activity against a range of bacterial and fungal strains. Studies have highlighted its effectiveness in inhibiting the growth of resistant strains, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects of this compound, indicating its ability to mitigate oxidative stress and inflammation in neural tissues.
Development of New Materials
The unique structural properties of this compound allow for its application in creating new materials with specific electronic or optical properties. These materials could be useful in electronics and photonics.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Testing
In vitro testing against various microbial strains revealed that this compound exhibited potent activity against multidrug-resistant bacteria like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics.
Mechanism of Action
The mechanism of action of (S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole involves its interaction with various molecular targets. For instance, in its anticancer activity, the compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases . Molecular docking studies have revealed that it binds to DNA and certain enzymes, inhibiting their function and leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Antitubercular Activity : Benzo[d]imidazo[2,1-b]thiazole derivatives (e.g., 5bc) demonstrate superior potency against Mycobacterium tuberculosis (MTB) compared to simpler imidazo[2,1-b]thiazoles, likely due to enhanced binding to pantothenate synthetase .
- COX-2 Selectivity : Substitution at the C-5 position of the imidazo[2,1-b]thiazole ring (e.g., 6a) significantly enhances COX-2 inhibition, with minimal COX-1 off-target effects .
- Catalytic Utility: The (S)-2-benzyl derivative exhibits enantioselectivity in organic synthesis, unlike non-chiral analogues like 2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole, which lack stereochemical control .
Physicochemical and Pharmacokinetic Properties
Table 2: Drug-Likeness Parameters of Imidazo[2,1-b]thiazole vs. Benzo[d]imidazo[2,1-b]thiazole
| Parameter | Imidazo[2,1-b]thiazole Derivatives | Benzo[d]imidazo[2,1-b]thiazole Derivatives | Ideal Range* |
|---|---|---|---|
| Molecular Weight (g/mol) | 250–350 | 300–400 | <500 |
| LogP (Octanol-Water) | 2.5–3.8 | 3.0–4.2 | <5 |
| Hydrogen Bond Acceptors | 3–5 | 4–6 | ≤10 |
| Hydrogen Bond Donors | 0–1 | 0–1 | ≤5 |
| Rotatable Bonds | 2–4 | 3–5 | ≤10 |
Mechanistic and Application Differences
- Anticancer Activity : Benzo[d]imidazo[2,1-b]thiazoles (e.g., Vb, Vd) show stronger EGFR inhibition than imidazo[2,1-b]thiazoles, attributed to improved π-π stacking with the kinase domain .
- Catalysis: The (S)-2-benzyl derivative facilitates chalcogen bonding in asymmetric synthesis, enabling α,β-unsaturated acylammonium intermediates for stereoselective transformations . Non-benzylated analogues lack this capability.
- Antimicrobial Spectrum: Benzo[d]imidazo[2,1-b]thiazoles exhibit broader activity against non-tuberculous mycobacteria (NTMs) compared to simpler derivatives .
Biological Activity
(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole (CAS No. 1239015-83-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Overview of Biological Activity
The compound belongs to the imidazo[2,1-b]thiazole family, which is known for various pharmacological properties. Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory effects.
Antimicrobial Activity
Studies have demonstrated that this compound possesses notable antimicrobial properties against various bacterial and fungal strains. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic functions.
Anticancer Properties
Research highlights the compound's potential in cancer therapy. It has been shown to induce apoptosis in cancer cells through mechanisms such as mitochondrial membrane disruption and caspase activation.
The biological activity of this compound can be attributed to its interaction with multiple molecular targets:
- Apoptosis Induction : The compound activates the intrinsic apoptotic pathway leading to cell death.
- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in cancer cells, inhibiting their proliferation.
Study 1: Anticancer Activity
A study evaluated the anti-proliferative effects of new imidazo[2,1-b]thiazole derivatives against human cancer cell lines. Among these derivatives, this compound was shown to have promising cytotoxicity against breast cancer cell line MDA-MB-231 with an IC50 value of approximately 1.12 μM. The study utilized various assays to confirm apoptosis induction through annexin V-FITC/propidium iodide staining and DCFH-DA assays .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 1.12 |
| Control Drug (Doxorubicin) | MDA-MB-231 | 1.00 |
Study 2: Mechanistic Insights
Another research article focused on the mechanisms underlying the anticancer effects of imidazo[2,1-b]thiazole derivatives. It was found that these compounds could significantly reduce mitochondrial membrane potential in treated cells, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
Comparative Analysis with Similar Compounds
This compound is compared with other derivatives within its class:
| Compound Type | Biological Activity |
|---|---|
| Imidazo[2,1-b]thiazoles | Antimicrobial and anticancer |
| Benzothiazoles | Antimicrobial and anti-inflammatory |
| Thiazoles | Antioxidant and antiviral |
This compound is distinguished by its specific substitution pattern which enhances its biological activity compared to other derivatives.
Q & A
How can the synthesis of (S)-2-benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole be optimized under solvent-free conditions?
Basic Research Question
Methodological Answer:
A solvent-free Friedel-Crafts acylation using Eaton’s reagent (7.7% P₂O₅ in methanesulfonic acid) at 80°C achieves yields of 90–96% for fused imidazo[2,1-b]thiazole derivatives. Key steps include:
- Reagent Selection: Eaton’s reagent outperforms alternatives like AlCl₃ (32% yield) or PPA (51% yield) due to its dual acid catalysis and dehydrating properties.
- Temperature Control: Reactions at 80°C minimize side products while ensuring complete cyclization.
- Monitoring: Thin-layer chromatography (TLC) on silica gel with UV detection ensures reaction progress tracking.
This method eliminates solvent waste and simplifies purification .
What is the mechanistic role of this compound in asymmetric catalysis?
Basic Research Question
Methodological Answer:
The compound acts as a chiral isothiourea catalyst, forming α,β-unsaturated acylammonium intermediates via chalcogen bonding (ChB). This intermediate undergoes sequential nucleophilic attacks (e.g., by 2-aminothiophenols) to produce enantioselective 1,5-benzothiazepines with >99% chemoselectivity. Key mechanistic insights:
- Intermediate Stability: ChB stabilizes the acylammonium species, reducing by-product formation (<1%).
- Stereochemical Control: The (S)-configuration directs nucleophilic addition to the Re face of the intermediate.
- Substrate Compatibility: Both E/Z-isomers of α,β-unsaturated anhydrides are tolerated .
How can catalyst-free, one-pot synthesis strategies improve scalability for imidazo[2,1-b]thiazole derivatives?
Basic Research Question
Methodological Answer:
A three-component reaction of aryl glyoxals, 2-aminobenzothiazoles, and aldehydes under catalyst-free conditions yields N,3-diphenybenzo[d]imidazo[2,1-b]thiazoles. Optimization includes:
- Solvent Choice: Ethanol or methanol at reflux (12–24 h) avoids toxic solvents.
- Purification: Column chromatography with hexane/ethyl acetate (4:1) isolates products in 75–85% yields.
- Scope: Electron-deficient aryl groups enhance reaction rates due to increased electrophilicity .
What strategies enable regioselective C–H selenylation of benzo[4,5]imidazo[2,1-b]thiazole derivatives?
Advanced Research Question
Methodological Answer:
Phenyliodine(III) bis(trifluoroacetate) (PIFA) mediates C(sp²)–H selenylation using organodiselenides in dichloromethane (rt, 4 h). Key findings:
- Electron Effects: Electron-withdrawing substituents (e.g., –F, –Cl) enhance yields (73–89%) by stabilizing selenide-radical intermediates.
- Limitations: Bulky naphthyl groups reduce yields (61%), while heterocyclic diselenides are incompatible.
- Mechanism: Radical scavengers (TEMPO) suppress product formation, confirming a radical pathway .
How do structural modifications influence the biological activity of imidazo[2,1-b]thiazole derivatives?
Advanced Research Question
Methodological Answer:
- Antimicrobial Activity: 3-Aryl substitutions with –CF₃ or –NO₂ groups improve MIC values (≤2 µg/mL) against S. aureus by disrupting membrane integrity.
- Antitubercular Activity: Thiazole–imidazo[2,1-b]thiadiazole hybrids with 4-fluorophenyl groups inhibit M. tuberculosis H37Rv (MIC: 0.5 µg/mL) via pantothenate synthetase inhibition.
- IDO1 Inhibition: 5-Nitroimidazo[2,1-b]thiazoles show IC₅₀ values of 0.8 µM by blocking heme binding in indoleamine 2,3-dioxygenase .
How can cross-coupling reactions diversify the synthesis of N-fused benzoimidazothiazoles?
Advanced Research Question
Methodological Answer:
Copper/palladium-catalyzed cross-coupling of trans-1,2-diiodoalkenes with 1H-benzo[d]imidazole-2-thiols and halobenzenes yields 2,3-disubstituted derivatives. Optimization includes:
- Catalyst System: Pd(OAc)₂/Xantphos (5 mol%) in DMF (100°C, 24 h) achieves 85–92% yields.
- Substrate Scope: Electron-rich aryl halides (e.g., 4-MeO-C₆H₄-I) enhance coupling efficiency.
- Purification: Gradient elution (hexane → ethyl acetate) isolates products with >95% purity .
How should researchers address contradictions in substituent effects during C–H functionalization?
Advanced Research Question
Methodological Answer:
Discrepancies in substituent effects (e.g., electron-withdrawing vs. donating groups) can arise from divergent mechanisms:
- Radical vs. Ionic Pathways: Use radical traps (TEMPO) or deuterated solvents to confirm mechanism. For example, TEMPO inhibits acetoxymalonylation, indicating radical intermediates .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in selenylation reactions, aligning with experimental yields .
- Control Experiments: Systematic variation of substituents (e.g., –OMe, –NO₂) identifies electronic vs. steric influences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
